molecular formula C8H9FN2 B2622295 Benzenecarboximidamide, 4-fluoro-3-methyl- CAS No. 1250080-03-5

Benzenecarboximidamide, 4-fluoro-3-methyl-

Cat. No. B2622295
CAS RN: 1250080-03-5
M. Wt: 152.172
InChI Key: YGSQDOLMOBMJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzenecarboximidamide, 4-fluoro-3-methyl-” is a chemical compound with the molecular formula C8H9FN2 and a molecular weight of 152.172 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Benzenecarboximidamide, 4-fluoro-3-methyl-” consists of a benzene ring substituted with a fluorine atom, a methyl group, and a carboximidamide group . The InChI string representation of the molecule is InChI=1S/C8H9FN2/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4H,1H3, (H3,10,11) .

Mechanism of Action

The exact mechanism of action of 4-Fluoro-3-methylbenzamidoxime is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites and preventing the substrate from binding. This leads to a decrease in enzyme activity and ultimately results in the inhibition of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-methylbenzamidoxime are dependent on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which can be beneficial in the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Fluoro-3-methylbenzamidoxime in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Fluoro-3-methylbenzamidoxime. One potential area of research is the development of novel inhibitors based on the structure of this compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-Fluoro-3-methylbenzamidoxime is a relatively simple process that involves the reaction of 4-Fluoro-3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base. The resulting product is then purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

4-Fluoro-3-methylbenzamidoxime has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes and are often targeted for the treatment of various diseases such as Alzheimer's, glaucoma, and cancer.

properties

IUPAC Name

4-fluoro-3-methylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSQDOLMOBMJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.